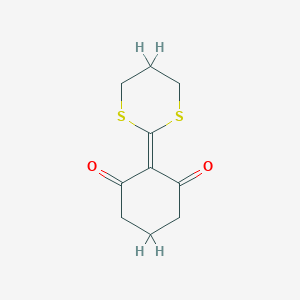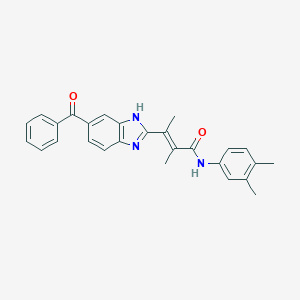
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione, also known as DTC, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 244.33 g/mol. DTC has been found to have a variety of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione as an enzyme inhibitor involves the formation of a covalent bond between the thiol group of the enzyme and the carbonyl group of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. This covalent bond formation leads to the irreversible inhibition of the enzyme. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been found to inhibit enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to have a variety of biochemical and physiological effects. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been shown to inhibit the growth of several cancer cell lines, and has been proposed as a potential anticancer agent. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been found to have antioxidant properties, and has been shown to protect against oxidative stress in vitro. Additionally, 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione in lab experiments is its high potency as an enzyme inhibitor. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be a potent inhibitor of several enzymes, and can be used at low concentrations. However, one limitation of using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione is its potential toxicity. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be cytotoxic at high concentrations, and care must be taken when handling and using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione in lab experiments.
Orientations Futures
There are several future directions for research involving 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. One area of research is the development of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione derivatives with improved potency and selectivity as enzyme inhibitors. Another area of research is the investigation of the anticancer properties of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione, and the development of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione-based anticancer agents. Additionally, the use of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione as a fluorescent probe for biomolecules is an area of research that has potential applications in imaging and sensing.
Méthodes De Synthèse
The synthesis of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione involves the reaction of 2-cyclohexenone with 1,3-dithiane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. The yield of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione can be improved by using a solvent such as tetrahydrofuran or dimethylformamide.
Applications De Recherche Scientifique
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biomolecules, and as an inhibitor of enzymes. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, aldose reductase, and acetylcholinesterase. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been used as a ligand for metal ions such as copper, zinc, and iron, and has been found to exhibit interesting coordination chemistry.
Propriétés
Formule moléculaire |
C10H12O2S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14-10/h1-6H2 |
Clé InChI |
WYBUBXXZCAWGIJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=C2SCCCS2)C(=O)C1 |
SMILES canonique |
C1CC(=O)C(=C2SCCCS2)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-[hydroxy(phenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290026.png)


![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290035.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)